molecular formula C27H56N2O7 B12777451 N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid CAS No. 83542-86-3

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

Cat. No.: B12777451
CAS No.: 83542-86-3
M. Wt: 520.7 g/mol
InChI Key: ORWKHGBQQYXYCX-AJYBJSBJSA-N
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Description

N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is a complex organic compound with a molecular formula of C27H56N2O7 and a molecular weight of 520.74 g/mol . This compound is characterized by its unique structure, which includes a long aliphatic chain and multiple hydroxyl groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques, such as crystallization and distillation, ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, which can be further utilized in various chemical and biological applications .

Scientific Research Applications

N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various research purposes.

    Biology: It is utilized in the study of cell membrane interactions and as a potential therapeutic agent due to its unique structural properties.

    Medicine: The compound is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.

    Industry: It finds applications in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s long aliphatic chain allows it to integrate into cell membranes, affecting membrane fluidity and permeability. Additionally, the multiple hydroxyl groups enable interactions with various enzymes and receptors, modulating their activity and leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid is unique due to its combination of a long aliphatic chain and multiple hydroxyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

83542-86-3

Molecular Formula

C27H56N2O7

Molecular Weight

520.7 g/mol

IUPAC Name

N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C21H44N2.C6H12O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;7-1-2(8)3(9)4(10)5(11)6(12)13/h9-10,23H,2-8,11-22H2,1H3;2-5,7-11H,1H2,(H,12,13)/b10-9-;/t;2-,3-,4+,5-/m.1/s1

InChI Key

ORWKHGBQQYXYCX-AJYBJSBJSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCCN.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCCN.C(C(C(C(C(C(=O)O)O)O)O)O)O

Origin of Product

United States

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